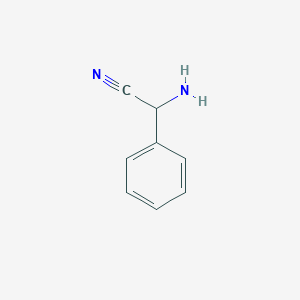![molecular formula C17H15N B182655 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline CAS No. 443-29-8](/img/structure/B182655.png)
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline, also known as IMMA, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the indene family of compounds and has been found to have interesting biochemical and physiological effects. In We will also list possible future directions for research on IMMA.
Mécanisme D'action
The mechanism of action of 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline is not fully understood, but it is believed to involve its interaction with certain enzymes and receptors in the body. It has been found to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. It has also been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes.
Effets Biochimiques Et Physiologiques
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline has been found to have a number of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of certain neurotransmitters in the brain. It has also been found to have potential applications in the treatment of anxiety disorders and other neurological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline has a number of advantages and limitations for lab experiments. One advantage is its ability to modulate the activity of certain enzymes and receptors in the body, which makes it a potentially useful tool for studying the biochemical and physiological effects of these targets. However, its complex synthesis method and potential toxicity at high doses make it a challenging compound to work with in the lab.
Orientations Futures
There are a number of possible future directions for research on 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline. One area of interest is its potential applications in the treatment of anxiety disorders and other neurological conditions. Another area of interest is its potential use as a tool for studying the activity of certain enzymes and receptors in the body. Further research is needed to fully understand the mechanism of action of 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline and to explore its potential applications in scientific research.
Conclusion:
In conclusion, 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline is a complex chemical compound that has been studied for its potential applications in scientific research. It has interesting biochemical and physiological effects and has been found to have potential applications in the treatment of anxiety disorders and other neurological conditions. Further research is needed to fully understand the mechanism of action of 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline and to explore its potential applications in scientific research.
Méthodes De Synthèse
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline can be synthesized through a multistep process involving the reaction of indene with formaldehyde and the subsequent reaction of the resulting intermediate with N-methylaniline. The synthesis of 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.
Applications De Recherche Scientifique
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have interesting biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and to modulate the activity of certain receptors in the brain.
Propriétés
Numéro CAS |
443-29-8 |
|---|---|
Nom du produit |
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline |
Formule moléculaire |
C17H15N |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline |
InChI |
InChI=1S/C17H15N/c1-18-16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12,18H,1H3/b15-12+ |
Clé InChI |
NGLDRQSSOKKORP-NTCAYCPXSA-N |
SMILES isomérique |
CNC1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
SMILES canonique |
CNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



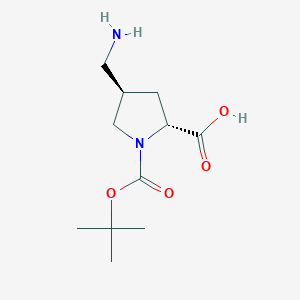
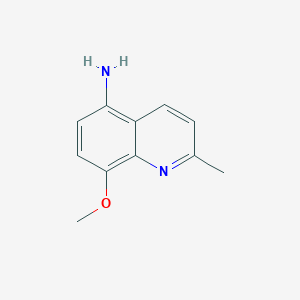


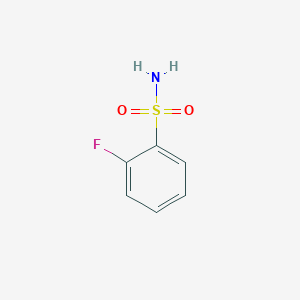

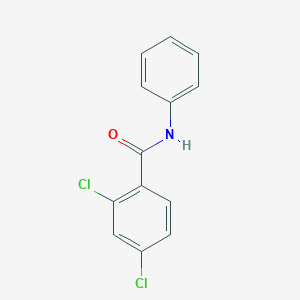
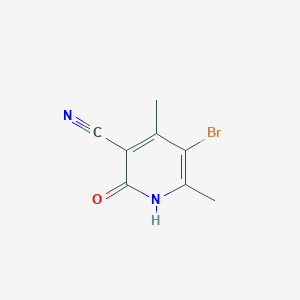
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)



